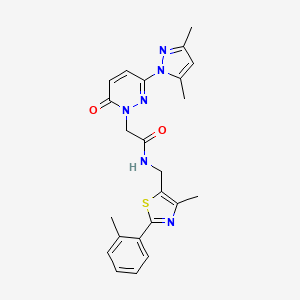
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its intricate structure, which includes:
- A pyrazole moiety, known for its diverse biological activities.
- A pyridazine ring that contributes to its pharmacological profile.
- A thiazole derivative, which enhances its biological interactions.
Molecular Formula: C16H18N4O2S
Molecular Weight: 342.41 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound in focus, exhibit antibacterial , antifungal , and antiviral activities. Specifically:
- Antibacterial Properties: Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of a thiazole ring may enhance this activity through synergistic effects.
Anticancer Properties
The compound has demonstrated potential in anticancer applications:
- Studies suggest that pyrazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines require further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. The compound may inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Binding: It is hypothesized that the compound could interact with various receptors, including estrogen receptors and others implicated in cancer and inflammation .
- Oxidative Stress Reduction: Pyrazoles are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to the compound :
| Study | Findings |
|---|---|
| Abdelrazek et al. (2021) | Identified antibacterial and anticancer activities in substituted pyrazoles. |
| Rao et al. (2023) | Demonstrated promising antituberculotic activity in modified pyrazolo[3,4-b]pyridines. |
| Metwally et al. (2015) | Reported synthesis and antimicrobial activity of novel pyrazole derivatives. |
Propiedades
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-14-7-5-6-8-18(14)23-25-17(4)19(32-23)12-24-21(30)13-28-22(31)10-9-20(27-28)29-16(3)11-15(2)26-29/h5-11H,12-13H2,1-4H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIPHDMQDXEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













